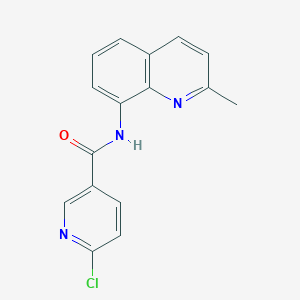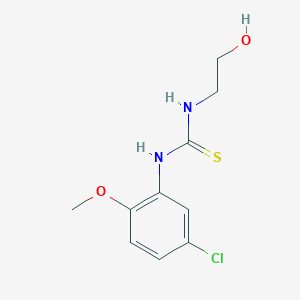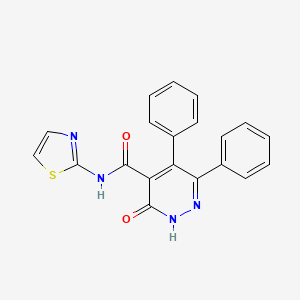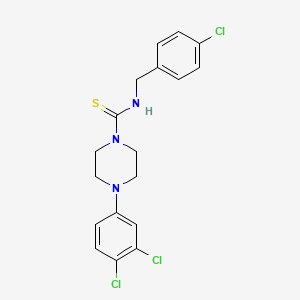![molecular formula C28H26N2O5 B4876098 N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that features a benzamide group linked to a chromenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide moiety is then introduced through an amide coupling reaction, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the pentanoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. The chromenyl moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, modulating signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-methoxy-4-(butanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[3-methoxy-4-(hexanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-4-yl)benzamide
Uniqueness
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentanoylamino group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-3-4-12-26(31)30-23-14-13-21(17-25(23)34-2)29-27(32)20-10-7-9-18(15-20)22-16-19-8-5-6-11-24(19)35-28(22)33/h5-11,13-17H,3-4,12H2,1-2H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABMRKUWLTSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4876024.png)
![N-[3-(1-azepanyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4876034.png)

![METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE](/img/structure/B4876042.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)
![N-(3-BROMOPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4876054.png)


![2-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4876071.png)
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)

![1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B4876102.png)

